molecular formula C8H9NO2 B8503702 3,4-Ethylenedioxy-2-methylpyridine

3,4-Ethylenedioxy-2-methylpyridine

Cat. No. B8503702
M. Wt: 151.16 g/mol
InChI Key: PQZFPODRTNPUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Ethylenedioxy-2-methylpyridine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Ethylenedioxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Ethylenedioxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine

InChI

InChI=1S/C8H9NO2/c1-6-8-7(2-3-9-6)10-4-5-11-8/h2-3H,4-5H2,1H3

InChI Key

PQZFPODRTNPUEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-3-hydroxyethoxy-2-methylpyridine (1.03g, 0.0055 mol) and NaH (55% in oil, 599 mg, 0.0138 mol) in 600 ml THF was refluxed for 15 h. Excess NaH was destroyed with 3 ml of H2O. The solvent was evaporated and the residue partitioned between 100 ml 1M HCl and 100 ml CH2Cl2. The aqueous layer was collected, washed once more with 100 ml CH2Cl2 and then treated with Na2CO3 until the pH was ≈10. The aqueous layer was extracted with 150+100 ml CH2Cl2. The two latter organic layers were combined, dried over MgSO4, and evaporated leaving 720 mg enriched product. Chromatography (silica gel, diethyl ether) furnished 0.49 g (59%) pure product.
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
599 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

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